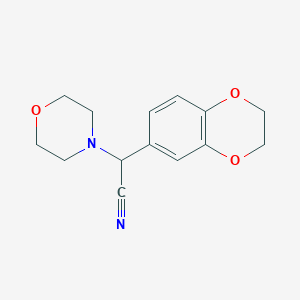![molecular formula C20H18N2O5S2 B254035 3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(quinolin-8-yl)benzamide](/img/structure/B254035.png)
3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(quinolin-8-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(quinolin-8-yl)benzamide is a complex organic compound with the molecular formula C20H18N2O5S2 and a molecular weight of 430.5 g/mol. This compound is characterized by the presence of a benzamide group, a quinoline moiety, and a sulfonyl group attached to a tetrahydrothiophene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(quinolin-8-yl)benzamide involves multiple steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically starts with the preparation of the tetrahydrothiophene ring, followed by the introduction of the sulfonyl group. The quinoline moiety is then attached to the benzamide group through a coupling reaction under specific reaction conditions. Industrial production methods may involve optimization of reaction conditions to increase yield and purity.
Chemical Reactions Analysis
3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(quinolin-8-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The benzamide and quinoline moieties can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(quinolin-8-yl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(quinolin-8-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(quinolin-8-yl)benzamide can be compared with other similar compounds, such as:
3-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]-N-isopentylbenzenesulfonamide: This compound has a similar sulfonyl group but different substituents on the benzamide moiety.
Benzenesulfonamide, N-(3-methylbutyl)-3-[(tetrahydro-1,1-dioxido-3-thienyl)sulfonyl]: This compound also contains a tetrahydrothiophene ring but has different substituents on the sulfonamide group
Properties
Molecular Formula |
C20H18N2O5S2 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
3-(1,1-dioxothiolan-3-yl)sulfonyl-N-quinolin-8-ylbenzamide |
InChI |
InChI=1S/C20H18N2O5S2/c23-20(22-18-8-2-4-14-6-3-10-21-19(14)18)15-5-1-7-16(12-15)29(26,27)17-9-11-28(24,25)13-17/h1-8,10,12,17H,9,11,13H2,(H,22,23) |
InChI Key |
GDPTXXHBCVPMIP-UHFFFAOYSA-N |
SMILES |
C1CS(=O)(=O)CC1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC4=C3N=CC=C4 |
Canonical SMILES |
C1CS(=O)(=O)CC1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC4=C3N=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-ethoxyphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253952.png)
![2-((2-oxo-2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)ethyl)thio)-N-phenylacetamide](/img/structure/B253954.png)

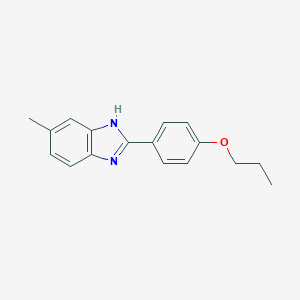
![2-methylpropyl 4-[5-amino-4-(1-methylbenzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate](/img/structure/B253970.png)
![methyl 4-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate](/img/structure/B253971.png)
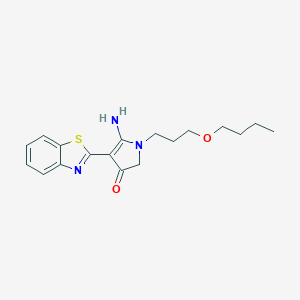
![Ethyl 5-hydroxy-2-methyl-4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1-benzofuran-3-carboxylate](/img/structure/B253976.png)
![N-benzyl-4-{[benzyl(methyl)amino]methyl}-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide](/img/structure/B253977.png)
![2-[2-(2-ethoxyanilino)-2-oxoethyl]sulfonyl-N-phenylacetamide](/img/structure/B253979.png)
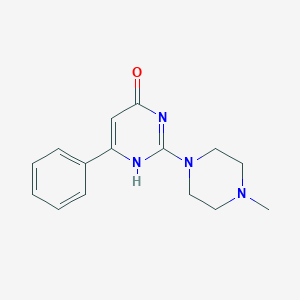
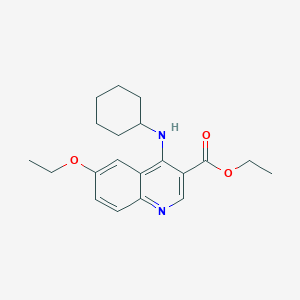
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-methylphenoxy)butanamide](/img/structure/B253983.png)
